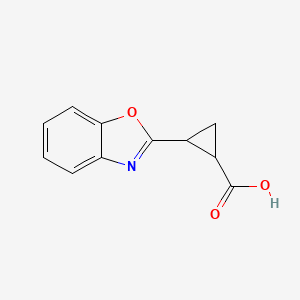

![molecular formula C16H23N3O4 B1326831 {(4-甲氧基苯基)[2-氧代-2-(哌啶-1-基氨基)-乙基]氨基}乙酸 CAS No. 1142204-20-3](/img/structure/B1326831.png)

{(4-甲氧基苯基)[2-氧代-2-(哌啶-1-基氨基)-乙基]氨基}乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

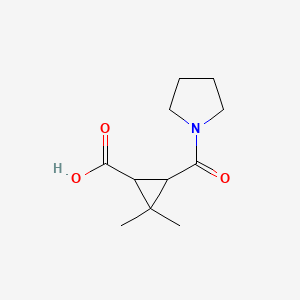

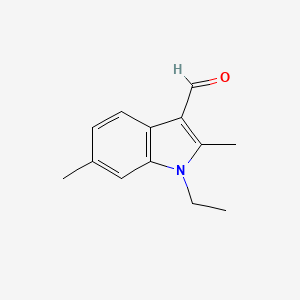

The compound of interest, {(4-Methoxyphenyl)[2-oxo-2-(piperidin-1-ylamino)-ethyl]amino}acetic acid, appears to be a derivative of piperidine with potential biological activity. Piperidine derivatives are known for their diverse pharmacological properties and are often explored for their medicinal chemistry applications.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and the careful selection of reagents. For instance, the methyl ester of a hydroxy acid of the piperidine series was prepared from ethyl α-(1,2, 5-trimethyl-4-hydroxy-4-piperidyl)acetate, which was then converted into a substituted pyridine . This demonstrates the synthetic versatility of piperidine derivatives and suggests that similar methods could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. This structure is crucial for the biological activity of these compounds. For example, 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole is a high-affinity reversible inhibitor of acetylcholinesterase (AChE) due to its specific molecular interactions . The structure of the compound of interest likely allows for similar interactions with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The synthesis of heterocyclic systems from piperidine derivatives, as seen in the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, involves multiple steps including the use of acetoacetic esters and the removal of protecting groups . These reactions are indicative of the chemical reactivity of the piperidine moiety and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy and phenyl groups can affect these properties and the overall pharmacokinetic profile of the compound. For instance, the compound 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole demonstrated good blood-brain permeability in vivo, which is a desirable property for central nervous system-active drugs . The compound of interest is expected to have similar properties that would influence its suitability for drug development.

科学研究应用

化学和生物化学

“{(4-甲氧基苯基)[2-氧代-2-(哌啶-1-基氨基)-乙基]氨基}乙酸”及相关化合物参与了各种化学反应和生物途径,这些在科学研究和工业应用中都具有重要意义。这些化合物属于更广泛的化学实体类别,跨越多个学科领域,包括有机合成、生物化学、药理学和材料科学。

合成途径和化学反应

由于其结构复杂性,这种化合物参与了亲核芳香取代反应。这类反应在有机化学中具有基础性作用,可以合成具有潜在生物活性的各种衍生物。与这些过程相关的具体反应机制和动力学为了解复杂有机分子在不同化学环境中的行为提供了见解(Pietra & Vitali, 1972)。

生物化学意义

在生物化学领域,这类化合物与生物大分子的相互作用具有重要意义。研究表明,类似结构的化合物可以作为天然色素(如甜菜碱)合成中间体,这些色素参与植物防御机制并具有抗氧化性质。这些色素的合成和降解途径,包括它们的前体和代谢物,为植物生物化学提供了宝贵信息,并在食品科学和营养学中具有潜在应用价值(Khan & Giridhar, 2015)。

药理学应用

具有类似结构基元的化合物已被研究其药理效应。特别是哌啶基团的存在在各种药理活性化合物中引人注目。对这些化合物的研究有助于了解它们的作用机制、潜在的治疗用途和药代动力学。这些研究对于新药物的开发和了解涉及药物作用和解毒的代谢途径至关重要。

环境和毒理学研究

对于结构相关化合物的降解途径和环境命运也具有重要意义。了解这些化合物在环境中如何降解或在生物系统中如何代谢可以为其安全性概况和对生态系统的潜在影响提供信息。高级氧化过程(AOPs)和其他降解机制突显了复杂有机分子在环境中持久存在的挑战和解决方案(Qutob et al., 2022)。

属性

IUPAC Name |

2-(4-methoxy-N-[2-oxo-2-(piperidin-1-ylamino)ethyl]anilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-23-14-7-5-13(6-8-14)18(12-16(21)22)11-15(20)17-19-9-3-2-4-10-19/h5-8H,2-4,9-12H2,1H3,(H,17,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLURRWGOSVZCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(=O)NN2CCCCC2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{(4-Methoxyphenyl)[2-oxo-2-(piperidin-1-ylamino)-ethyl]amino}acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

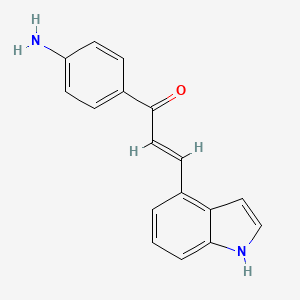

![ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B1326772.png)

![3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326796.png)